This compound falls under the category of halogenated isoquinolines, which are important in various chemical syntheses and biological applications. Isoquinolines themselves are derivatives of quinoline, a bicyclic aromatic compound, and are known for their diverse biological activities.
The synthesis of 7-Bromo-4-chloroisoquinolin-1(2H)-one involves several steps, typically starting from simpler isoquinoline derivatives. One effective method includes:
For example, one synthetic route involves dissolving a precursor compound in dichloromethane, adding sodium hypochlorite, and allowing the reaction to proceed at room temperature for several hours . This method has been noted for its simplicity and high yield.
The molecular structure of 7-Bromo-4-chloroisoquinolin-1(2H)-one can be represented using various structural formulas:
InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H
C1=CC2=C(C=C1Cl)C(=O)NC=C2Br
These representations indicate that the compound has a fused bicyclic structure with a carbonyl group (C=O) at the 1-position and nitrogen incorporated into the ring system. The presence of both halogens significantly influences its reactivity and potential interactions with biological targets.
7-Bromo-4-chloroisoquinolin-1(2H)-one can undergo various chemical reactions:
These reactions highlight its versatility as a building block in synthetic chemistry .
These properties are crucial for handling and application in laboratory settings .
7-Bromo-4-chloroisoquinolin-1(2H)-one has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4